N,N'-Dipropylphosphorodiamidic acid
Description
These derivatives are pivotal in synthetic chemistry, particularly in agrochemical and pharmaceutical applications due to their reactivity and structural versatility . The parent acid is inferred to serve as a precursor for these derivatives, enabling the introduction of functional groups such as chlorides, esters, or cyanides via substitution reactions.
Properties
Molecular Formula |
C6H17N2O2P |
|---|---|
Molecular Weight |
180.19 g/mol |
IUPAC Name |
bis(propylamino)phosphinic acid |
InChI |
InChI=1S/C6H17N2O2P/c1-3-5-7-11(9,10)8-6-4-2/h3-6H2,1-2H3,(H3,7,8,9,10) |
InChI Key |
ZXKCNKSCNRVBHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNP(=O)(NCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dipropylphosphorodiamidic acid typically involves the reaction of phosphorodiamidic acid with propylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N’-Dipropylphosphorodiamidic acid may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the synthesis reaction under optimized conditions. The product is continuously extracted and purified using automated systems, ensuring high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dipropylphosphorodiamidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted phosphorodiamidic acid derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, temperature range of 0-50°C.
Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvent, temperature range of 0-25°C.
Substitution: Halogens, nucleophiles; reaction conditionsorganic solvent, temperature range of 0-50°C.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phosphorodiamidic acid derivatives.
Scientific Research Applications
N,N’-Dipropylphosphorodiamidic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorodiamidic acid derivatives.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N’-Dipropylphosphorodiamidic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses. The specific molecular targets and pathways involved depend on the context of its application and the biological system under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N,N'-Dipropylphosphorodiamidic acid derivatives with structurally analogous phosphoramidic/phosphorodiamidic compounds, focusing on substituents, molecular formulas, and applications:
Structural and Functional Insights
Substituent Effects on Reactivity: Chlorides (e.g., N,N-Dipropylphosphoramidic dichloride): High electrophilicity due to labile Cl atoms, enabling nucleophilic substitution reactions. This makes them critical for synthesizing organophosphates . Esters (e.g., Dipropyl N,N-dipropylphosphoramidate): Reduced reactivity compared to chlorides; propyl esters enhance lipophilicity, influencing biodistribution in agrochemicals . Cyanides (e.g., Propyl dipropylphosphoramidocyanidoate): The cyano group introduces strong electron-withdrawing effects, accelerating reactions with nucleophiles like thiols or amines .
Alkyl Chain Impact: Longer chains (e.g., propyl vs. methyl) increase molecular weight and lipophilicity, affecting solubility and membrane permeability. For example, Dipropyl N,N-dipropylphosphoramidate (C₁₂H₂₈NO₃P) is less volatile than Diethyl N,N-dimethylphosphoramidate (C₆H₁₅NO₃P) .
Applications in Drug Synthesis :
- Derivatives like Propyl N,N-dimethylphosphoramidocyanidate (CAS 162085-87-2) are utilized in peptide coupling reactions, as evidenced by the use of propylphosphonic anhydride in amidation protocols .
Research Findings and Trends
- Synthetic Utility : this compound derivatives are favored in multi-step syntheses due to their tunable reactivity. For instance, dichlorides serve as precursors for esters or amides, while cyanidates are employed in click chemistry .
- Emerging Derivatives : Isotopically labeled analogs (e.g., Di(methyl-d₃) N,N-di(methyl-d₃)phosphoramidate, CAS 1174023-68-7) are gaining traction in metabolic studies and tracer synthesis .
Biological Activity
N,N'-Dipropylphosphorodiamidic acid is a phosphoramide compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, including agriculture and medicinal chemistry.
- Molecular Formula : C5H14N2O2P
- Molecular Weight : 174.15 g/mol
- IUPAC Name : this compound
This compound functions primarily through its interaction with biological macromolecules. The phosphoramide group can form hydrogen bonds and coordinate with metal ions, which may enhance its biological activity. This compound is hypothesized to influence enzyme activities and cellular signaling pathways, contributing to its observed effects in various biological assays.
Biological Activities
-
Antimicrobial Properties :
- Studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
-
Anticancer Potential :
- Research has shown that this compound can induce apoptosis in cancer cell lines. The apoptotic effect is likely mediated through the activation of caspases and modulation of the cell cycle, leading to increased cell death in malignant cells.
-
Agricultural Applications :
- Due to its biological activity, this compound is being explored as a potential agrochemical. It may serve as a biopesticide or growth regulator, enhancing crop resilience against pathogens.
Case Studies
- A study published in the Journal of Natural Products evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting a dose-dependent response (Table 1).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 45 | Induction of apoptosis |
| MCF-7 | 30 | Cell cycle arrest |
| A549 | 50 | Inhibition of proliferation |
- Another investigation focused on the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound showed minimum inhibitory concentrations (MIC) of 20 µg/mL for E. coli and 15 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent (Table 2).
| Bacterial Strain | MIC (µg/mL) | Mode of Action |
|---|---|---|
| Escherichia coli | 20 | Membrane disruption |
| Staphylococcus aureus | 15 | Metabolic pathway inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
